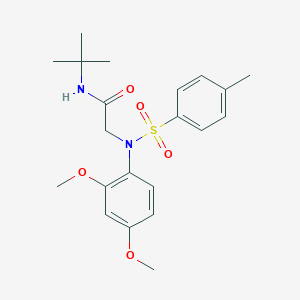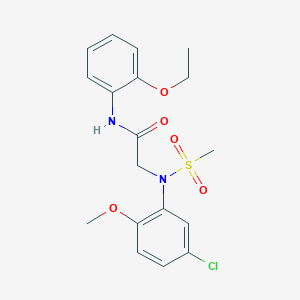
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is a complex organic compound with a unique structure that includes a tert-butyl group, dimethoxy groups, and a sulfonyl anilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of tert-butylamine with 2,4-dimethoxybenzenesulfonyl chloride to form an intermediate, which is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the tert-butyl and methoxy groups provide steric hindrance and electronic effects that influence binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
- N-(tert-butyl)-4-methoxyaniline
- N-(tert-butyl)-2-{2,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide
Uniqueness
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. The presence of both methoxy and sulfonyl groups provides a balance of electronic and steric effects that can be fine-tuned for specific applications .
Properties
CAS No. |
6169-66-0 |
|---|---|
Molecular Formula |
C21H28N2O5S |
Molecular Weight |
420.5g/mol |
IUPAC Name |
N-tert-butyl-2-(2,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C21H28N2O5S/c1-15-7-10-17(11-8-15)29(25,26)23(14-20(24)22-21(2,3)4)18-12-9-16(27-5)13-19(18)28-6/h7-13H,14H2,1-6H3,(H,22,24) |
InChI Key |
CHYYUNRBTWZLDC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C)(C)C)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-(2-methylphenyl)acetamide](/img/structure/B411382.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411383.png)

![N-(4-ethoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B411386.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B411387.png)
![2-{2-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B411389.png)
![2-[3,4-dimethoxy(methylsulfonyl)anilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B411390.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B411392.png)
![N-(3-bromophenyl)-2-[2-ethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411395.png)
![2-[4-bromo(methylsulfonyl)anilino]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B411397.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,5-dimethylphenyl)-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B411400.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-(4-methylphenyl)acetamide](/img/structure/B411401.png)
![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(2-ethoxyphenyl)acetamide](/img/structure/B411402.png)
![N-(4-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B411403.png)
